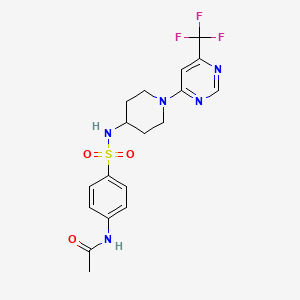
N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H20F3N5O3S and its molecular weight is 443.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide is involved in the synthesis of complex molecules through reactions that demonstrate the versatility of its chemical structure. In research, acetamidine hydrochloride and p-aminobenzamidine dihydrochloride interact with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3, forming mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes. These findings elucidate the structural dynamics and potential for creating novel coordination complexes with applications in materials science and catalysis (Klimova et al., 2013).
Crystallographic Insights
Crystallographic analysis provides insights into the molecular conformation and potential interactions of related compounds. For instance, compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide show specific folding conformations, as evidenced by the inclination of the pyrimidine ring to the benzene ring. Such analyses contribute to understanding the structural basis for the reactivity and binding affinities of these molecules, potentially guiding the design of new drugs or materials (Subasri et al., 2017).
Antimicrobial Activity
The exploration of novel heterocyclic compounds containing the sulfamoyl moiety has demonstrated antimicrobial properties, suggesting applications in developing new antimicrobial agents. The synthesis of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide and its derivatives illustrates the potential of this chemical scaffold in creating effective antimicrobial compounds. These studies are crucial for pharmaceutical research, focusing on discovering new drugs to combat resistant microbial strains (Nunna et al., 2014).
Antitumor Properties
Research into novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives has revealed significant antitumor activities, highlighting the therapeutic potential of compounds containing similar structural motifs. For example, some derivatives were found to be more effective than doxorubicin, a reference drug, in antitumor assays. These findings open avenues for the development of new anticancer drugs, underscoring the importance of this compound class in medicinal chemistry (Alqasoumi et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O3S/c1-12(27)24-13-2-4-15(5-3-13)30(28,29)25-14-6-8-26(9-7-14)17-10-16(18(19,20)21)22-11-23-17/h2-5,10-11,14,25H,6-9H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBLPSQUBMBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
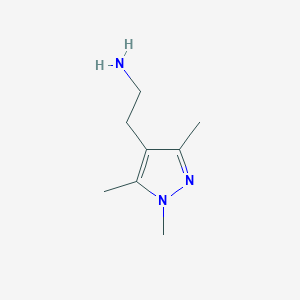
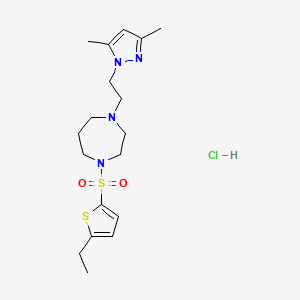
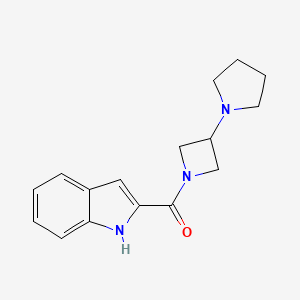
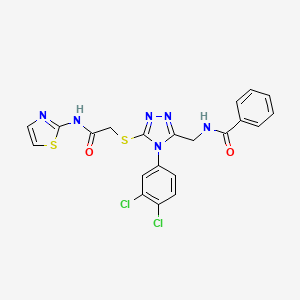

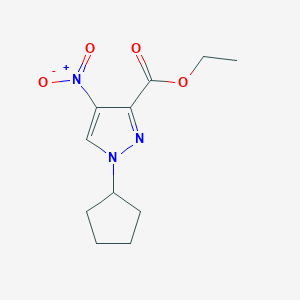
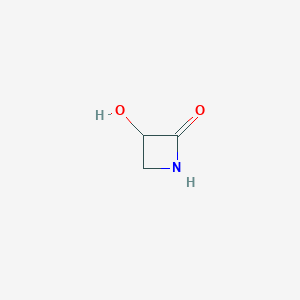
![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)
amine hydrobromide](/img/no-structure.png)
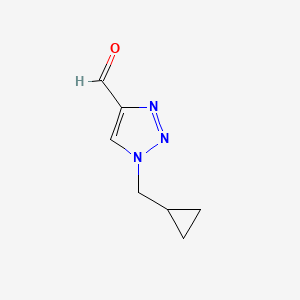
![N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2692791.png)
